molecular formula C24H21N5O B14798958 N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide

N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide

Cat. No.: B14798958
M. Wt: 395.5 g/mol
InChI Key: CCJPIRQWQPZPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide: is a complex organic compound belonging to the class of quinoxaline derivatives.

Preparation Methods

The synthesis of N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular pathways. The compound’s cyano group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

N-(3-cyano-1-cyclohexyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide can be compared with other quinoxaline derivatives such as:

  • N-(3-cyano-1-pentyl-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-4-fluorobenzamide
  • N-(3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)-3-phenylacrylamide
  • 2-chloro-N-(3-cyano-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl)benzamide

These compounds share a similar core structure but differ in their substituents, which can significantly affect their pharmacological properties and applications .

Properties

Molecular Formula

C24H21N5O

Molecular Weight

395.5 g/mol

IUPAC Name

N-(3-cyano-1-cyclohexylpyrrolo[3,2-b]quinoxalin-2-yl)benzamide

InChI

InChI=1S/C24H21N5O/c25-15-18-21-23(27-20-14-8-7-13-19(20)26-21)29(17-11-5-2-6-12-17)22(18)28-24(30)16-9-3-1-4-10-16/h1,3-4,7-10,13-14,17H,2,5-6,11-12H2,(H,28,30)

InChI Key

CCJPIRQWQPZPSQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.